molecular formula C12H17N5O3S B138043 7-[(3S)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide CAS No. 143112-50-9

7-[(3S)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No. B138043
M. Wt: 311.36 g/mol
InChI Key: SZJGHUNJZRXXCA-QMMMGPOBSA-N
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Description

The compound “7-[(3S)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide” is a versatile chemical compound used in scientific research1. Its unique structure allows for various applications including drug discovery, biomedical imaging, and material synthesis1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of similar compounds often involves complex organic chemistry reactions, and the exact process can vary based on the specific structure of the compound.



Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. Unfortunately, I couldn’t find specific information on the molecular structure of this compound. However, the compound’s name suggests it contains a benzoxadiazole ring, a sulfonamide group, and an aminopyrrolidine group, which could influence its reactivity and other properties.



Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its molecular structure. Without specific information on the compound’s structure and reactivity, it’s difficult to predict its behavior in chemical reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Unfortunately, I couldn’t find specific information on the physical and chemical properties of this compound.


Scientific Research Applications

Chromatographic Analysis

7-[(3S)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide and related compounds have been extensively used in chromatographic analysis. They are particularly effective as chiral derivatization reagents for carboxylic acid enantiomers in liquid chromatography. These reagents allow for the precise separation and detection of enantiomers, crucial in pharmaceutical and biochemical research. For instance, their use in high-performance liquid chromatography (HPLC) combined with fluorescence and laser-induced fluorescence detection facilitates the resolution of complex mixtures of chiral compounds (Toyo’oka, Ishibashi, & Terao, 1993).

Fluorescent Labeling in Proteomics

In proteomics, the compound serves as a fluorescent labeling agent. It aids in the identification and quantification of peptides and proteins, which is essential for understanding biological processes at the molecular level. Its high reactivity and specific fluorescence properties enable sensitive detection in various analytical techniques, including HPLC (Matsunaga et al., 1995).

Bioanalytical Applications

This compound is also utilized in bioanalytical applications for the determination of various biomolecules. Its specificity and sensitivity in fluorescence detection make it an invaluable tool in biochemical assays, including the analysis of amino acids and other important biological compounds. It enhances the accuracy and precision of quantitative analyses in complex biological samples (Kajiro et al., 2000).

Enantioseparation of Amines

Enantioseparation of amines is another significant application. The ability to separate and accurately measure different enantiomers is critical in the pharmaceutical industry, where the biological activity of enantiomers can differ markedly. The compound's role in enhancing the chromatographic separation of enantiomers underscores its importance in stereochemical studies and drug development (Al-Kindy et al., 1998).

Environmental Analysis

In environmental analysis, this compound can be employed to detect and quantify trace-level pollutants, especially in water and soil samples. Its sensitivity and specificity for certain analytes make it a powerful tool for monitoring environmental contaminants and assessing ecological risks (Santa et al., 2007).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on this compound, it’s difficult to provide an accurate assessment of its safety and hazards.


Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Unfortunately, I couldn’t find specific information on future directions for this compound.


Please note that this analysis is based on the limited information available and may not be entirely accurate or complete. For a comprehensive analysis, please consult a specialist or refer to scientific literature.


properties

IUPAC Name

7-[(3S)-3-aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3S/c1-16(2)21(18,19)10-4-3-9(11-12(10)15-20-14-11)17-6-5-8(13)7-17/h3-4,8H,5-7,13H2,1-2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJGHUNJZRXXCA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N3CCC(C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N3CC[C@@H](C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576806
Record name 7-[(3S)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-DBD-APy

CAS RN

143112-50-9
Record name 7-[(3S)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-DBD-APy [=(S)-(+)-4-(N,N-Dimethylaminosulfonyl)-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole] [HPLC Labeling Reagent for e.e. Determination]
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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